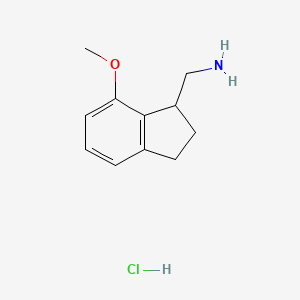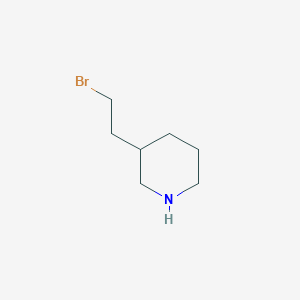![molecular formula C11H16Cl3FN2 B15300673 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a versatile chemical compound extensively used in scientific research due to its diverse applications. This compound exhibits remarkable properties that enable its utilization in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions typically include the use of aqueous HCl for quenching and sodium hydrogen carbonate for washing .
Analyse Des Réactions Chimiques
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a halogenated pyridine derivative used as a fluorinated building block.
Indole Derivatives: These compounds exhibit anti-inflammatory and analgesic activities.
Pinacol Boronic Esters: These compounds are used in catalytic protodeboronation reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which enable its diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H16Cl3FN2 |
|---|---|
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H |
Clé InChI |
DOTNUXDLNSZYAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)


![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)

![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)

